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Executive Summary

Zevaquenabant, also known as INV-101 or (S)-MRI-1867, is a third-generation, peripherally
selective small molecule that functions as a dual inverse agonist of the cannabinoid 1 receptor
(CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its design specifically
restricts its activity to peripheral tissues, thereby avoiding the centrally-mediated
neuropsychiatric side effects that led to the withdrawal of first-generation CB1R antagonists.[3]
Preclinical evidence has demonstrated its therapeutic potential across a range of fibrotic and
metabolic disorders, including liver and skin fibrosis, chronic kidney disease, and dyslipidemia.
[2][3] This document provides an in-depth technical overview of the pharmacology and
toxicology of zevaguenabant based on currently available data.

Pharmacology
Mechanism of Action

Zevaquenabant exerts its pharmacological effects through two distinct and complementary
mechanisms:

» Cannabinoid 1 Receptor (CB1R) Inverse Agonism: Zevaquenabant is a high-affinity inverse
agonist at the CB1 receptor.[2] In various pathophysiological states, such as obesity and
fibrosis, the endocannabinoid system is overactive. By binding to peripheral CB1 receptors,
zevaguenabant not only blocks the binding of endogenous cannabinoids (antagonism) but
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also reduces the receptor's basal signaling activity (inverse agonism). This action mitigates
the downstream effects of CB1R activation, which include promoting inflammation, fibrosis,
and metabolic dysregulation.[1][3]

 Inducible Nitric Oxide Synthase (iNOS) Inhibition: Zevaquenabant also inhibits the INOS
enzyme.[2] During inflammation and tissue injury, iINOS is upregulated and produces large
amounts of nitric oxide (NO), which can contribute to oxidative stress, cellular damage, and
the progression of fibrosis. By inhibiting INOS, zevaquenabant reduces this source of
oxidative stress, providing an additional anti-fibrotic and anti-inflammatory effect that
complements its CB1R-mediated actions.[1][3]

The dual-target nature of zevaquenabant is a key feature, as preclinical studies suggest this
hybrid activity results in greater anti-fibrotic efficacy than targeting either CB1R or iNOS alone.

[1]

Pharmacodynamics

In Vitro Activity

The following table summarizes the in vitro binding affinity and functional activity of
zevaguenabant and its racemate.

Compound Target Assay Type Value Unit
Radioligand

(Rac)-MRI-1867 Human CB1R o ) 5.7 nM
Binding (Ki)

Table 1: In Vitro Pharmacological Activity of Zevaquenabant (Data sourced from[1])

In Vivo Pharmacodynamics

Preclinical studies in various mouse models have demonstrated the therapeutic effects of
zevaquenabant. A common oral dose used to elicit these effects is 3 mg/kg daily.[1]

e Chronic Kidney Disease (CKD): In a mouse model of obesity-induced CKD, zevaquenabant
(3 mg/kg, p.o.) ameliorated morphological and functional kidney damage by reducing renal
inflammation, fibrosis, and oxidative stress.[1]
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o Dyslipidemia: In diet-induced obese (DIO) mice, zevaquenabant reduced hepatic steatosis,
lowered the secretion rate of VLDL, and decreased circulating levels of PCSK9, while
simultaneously upregulating hepatic LDLR expression.[4]

» Fibrosis: Zevaquenabant has shown anti-fibrotic activity in preclinical models of liver, skin,
and pulmonary fibrosis.[2][5]

Pharmacokinetics

Zevaquenabant is characterized as an orally bioavailable and peripherally restricted agent.[1]
The peripheral restriction is a critical feature, designed to minimize brain exposure and avoid
CNS side effects. This is achieved through chemical modifications that limit its ability to cross
the blood-brain barrier.

Parameter Species Dose Value Unit
NOAEL (3-month
Mouse Oral (gavage) 30 mg/kg/day
study)
Cmax at NOAEL  Mouse 30 mg/kg/day ~60 pg/mL
AUC at NOAEL Mouse 30 mg/kg/day ~440 pg-hr/mL
NOAEL (6-month
Rat Oral (gavage) 12 mg/kg/day

study)
Cmax at NOAEL Rat (Male) 12 mg/kg/d 9.3 /mL

at (Male m a . m
(Week 26) graieay Hd
AUCO-t at
NOAEL (Week Rat (Male) 12 mg/kg/day 113.9 pg-h/mL
26)
Cmax at NOAEL Rat (F le) 12 mg/kg/d 17.6 /mL

at (Female m a : m
(Week 26) grareay Ha
AUCO-t at
NOAEL (Week Rat (Female) 12 mg/kg/day 213.7 pg-h/mL
26)
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Table 2: Summary of Pharmacokinetic and Toxicological Data from Repeat-Dose Studies of a
Closely Related Compound ("CBM") (Data sourced from[4])

Toxicology

The toxicological profile of zevaquenabant is primarily defined by its peripheral selectivity. A
comprehensive toxicology package for a closely related compound, referred to as "CBM" in an
FDA review document, included repeat-dose toxicity, genotoxicity, carcinogenicity, and
reproductive toxicity studies.[4]

Repeat-Dose Toxicity

In a 3-month oral toxicity study in mice, mortality and CNS clinical signs (tremors, ataxia,
hypoactivity) were observed at doses of 60 mg/kg/day and higher. The No-Observed-Adverse-
Effect-Level (NOAEL) was determined to be 30 mg/kg/day.[4] In a 6-month study in rats, the
NOAEL was 12 mg/kg/day.[4]

Safety Pharmacology

The primary safety concern with centrally-acting CB1R antagonists is neuropsychiatric adverse
events. The peripheral restriction of zevaquenabant is the key strategy to mitigate this risk. In a
14-day monkey study with a related compound, CNS-related clinical signs, including

convulsions, were observed at high doses (=40-60 mg/kg), defining the dose-limiting toxicity.[4]

Experimental Protocols & Visualizations
Signaling Pathway

The diagram below illustrates the dual mechanism of action of zevaguenabant, targeting both
the CBL1 receptor and the INOS enzyme to produce anti-fibrotic and metabolic benefits.
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Diagram 1: Zevaquenabant Dual Mechanism of Action.

In Vivo Efficacy Study Workflow

The following workflow outlines a typical preclinical study to evaluate the efficacy of
zevaguenabant in a diet-induced obesity (DIO) mouse model with associated kidney disease,

based on the protocol described by Udi S, et al.[1]
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Diagram 2: Workflow for a Preclinical Efficacy Study.
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Detailed Experimental Protocol: Obesity-Induced CKD
Model

This protocol is a synthesized summary based on the methodology reported by Udi S, et al. in
British Journal of Pharmacology (2020).[1]

e Animal Model and Diet:
o Male C57BL/6J mice are used.

o At 8 weeks of age, mice are fed either a standard diet (SD) or a high-fat diet (HFD, 60%
kcal from fat) for 12 weeks to induce obesity and features of chronic kidney disease.

e Drug Formulation and Administration:

o Zevaquenabant ((S)-MRI-1867) is formulated in a vehicle of 5% DMSO, 5% Tween 80,
and 90% saline.

o Following the 12-week diet induction period, obese mice are randomized into treatment
groups.

o Treatment is administered daily via oral gavage (p.o.) for 28 days at a dose of 3 mg-kg~.
Control groups include HFD-fed mice receiving vehicle, pair-fed mice receiving vehicle but
given the same amount of food as the zevaquenabant group, and SD-fed mice receiving
vehicle.

o Endpoint Collection and Analysis:

o Metabolic Monitoring: Body weight and food intake are monitored regularly throughout the
study.

o Renal Function: At the study's conclusion, blood is collected to measure blood urea
nitrogen (BUN) and creatinine levels. Urine is collected to assess albumin-to-creatinine
ratio.

o Histopathology: Kidneys are harvested, fixed in 4% formalin, and embedded in paraffin.
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius
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Red for collagen deposition (fibrosis).

o Immunohistochemistry: Kidney sections are stained for markers of inflammation (e.qg.,
F4/80 for macrophages) and fibrosis.

o Gene Expression: RNA is extracted from kidney tissue, and quantitative real-time PCR
(qRT-PCR) is performed to measure the expression of genes related to fibrosis (e.g.,
Collal, Tgfbl), inflammation (e.g., Tnf, 116), CB1R (Cnrl), and iNOS (No0s2).

o Statistical Analysis: Data are typically analyzed using one-way ANOVA followed by a post-
hoc test for multiple comparisons. A p-value of <0.05 is considered statistically significant.

Conclusion

Zevaquenabant is a promising, peripherally selective, dual-target therapeutic candidate with a
well-defined pharmacological mechanism. Its ability to simultaneously inhibit peripheral CB1
receptors and iINOS offers a potentially potent approach to treating complex diseases involving
both metabolic dysregulation and fibrosis. The pharmacokinetic profile is designed for oral
bioavailability while restricting brain penetration, which is supported by the preclinical toxicology
data showing a clear separation between efficacious doses and those causing dose-limiting
CNS effects. Further clinical development will be necessary to fully characterize its safety and
efficacy profile in human populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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